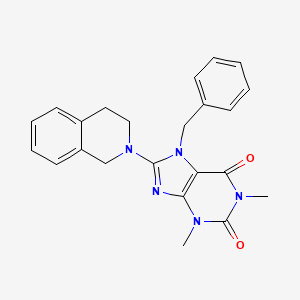![molecular formula C18H16INO2 B3614293 2-(4-iodophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3614293.png)
2-(4-iodophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
Übersicht
Beschreibung
2-(4-iodophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one, also known as DMIPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIPP belongs to the family of pyrrolidinones and has been shown to exhibit various pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 2-(4-iodophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival. This compound also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound is metabolized in the liver to form several metabolites, including hydroxylated and demethylated derivatives. This compound and its metabolites are excreted primarily in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-iodophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(4-iodophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is its antitumor activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In addition to its antitumor activity, this compound has also been shown to exhibit anti-inflammatory and analgesic effects. Studies have demonstrated that this compound reduces inflammation in animal models of arthritis and inhibits the release of pro-inflammatory cytokines. This compound has also been shown to alleviate pain in animal models of neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-4-methoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-11-17-15(21)5-4-6-16(22-3)18(17)12(2)20(11)14-9-7-13(19)8-10-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZARLNHZKRYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC=C(C=C3)I)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3614214.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3614215.png)
![ethyl {4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3614223.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3614247.png)
![3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3614253.png)
![2-[(2,6-dichlorobenzyl)thio]-N-2-naphthylacetamide](/img/structure/B3614261.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3614270.png)
![2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3614289.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B3614300.png)
![1-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3614306.png)
![dimethyl 2-[(1-azepanylacetyl)amino]terephthalate](/img/structure/B3614329.png)
![3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3614336.png)
